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1-methyl-4-nitro-1H-pyrazole-5-carbonitrile Documentation Hub

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  • Product: 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile
  • CAS: 42110-73-6

Core Science & Biosynthesis

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Protocols & Analytical Methods

Method

Application Note: Nitration of 1-Methyl-1H-Pyrazole-5-Carbonitrile

Abstract & Scope This application note details the procedure for the electrophilic aromatic nitration of 1-methyl-1H-pyrazole-5-carbonitrile (CAS: 66121-72-0) to produce 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the procedure for the electrophilic aromatic nitration of 1-methyl-1H-pyrazole-5-carbonitrile (CAS: 66121-72-0) to produce 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile (CAS: 42110-73-6).

This transformation is a critical step in the synthesis of high-energy density materials (HEDMs) and pharmaceutical scaffolds (e.g., JAK/kinase inhibitors). The presence of the electron-withdrawing nitrile group at the C5 position significantly deactivates the pyrazole ring, requiring optimized "mixed acid" conditions to effect nitration at the C4 position while managing the safety risks associated with exothermic runaway reactions and energetic products.

Chemical Context & Mechanism[1][2][3][4][5]

Regioselectivity

The pyrazole ring is an electron-rich heterocycle that typically undergoes electrophilic substitution at the C4 position.

  • Electronic Effects: The N1-methyl group acts as a weak activator (+I effect). However, the C5-nitrile group is a strong deactivator (-M, -I effects).

  • Directing Logic: Despite the deactivation from the nitrile, the C4 position remains the most nucleophilic site. The C3 position is less favorable due to its proximity to the pyridine-like nitrogen (N2), which becomes protonated in strong acid, further deactivating the adjacent carbon.

  • Outcome: The reaction yields the 4-nitro derivative almost exclusively.[1]

Reaction Scheme

The mechanism involves the generation of the nitronium ion (


) from fuming nitric acid and concentrated sulfuric acid, followed by formation of a sigma complex at C4 and re-aromatization.

ReactionScheme Substrate 1-Methyl-1H-pyrazole- 5-carbonitrile Intermediate Sigma Complex (C4-Attack) Substrate->Intermediate + NO2+ Reagents HNO3 (Fuming) H2SO4 (Conc.) Reagents->Intermediate Generates Electrophile Product 1-Methyl-4-nitro-1H- pyrazole-5-carbonitrile Intermediate->Product - H+

Figure 1: Reaction pathway for the C4-nitration of 1-methyl-1H-pyrazole-5-carbonitrile.

Safety Assessment (Critical)

WARNING: This protocol involves the synthesis of a nitro-substituted heterocycle.[2][3] Nitro-pyrazoles are potential energetic materials.

Hazard ClassDescriptionMitigation Strategy
Exothermic Reaction Nitration releases significant heat.Strict temperature control (<10°C during addition). Dropwise addition of

.
Energetic Product Poly-nitro or cyano-nitro pyrazoles can be shock-sensitive.Do not scrape solids aggressively. Avoid concentrating to dryness with heat.
Corrosive Reagents Fuming

and Conc.[4]

cause severe burns.
Use butyl rubber gloves, face shield, and work in a fume hood.
Runaway Potential Induction periods can lead to sudden exotherms.Monitor internal temperature continuously. Have an ice bath ready for emergency quenching.

Experimental Protocol

Materials & Reagents[7]
  • Substrate: 1-Methyl-1H-pyrazole-5-carbonitrile (1.0 eq, Purity >97%).

  • Solvent/Catalyst: Sulfuric Acid, Conc. (H2SO4, 98%).

  • Reagent: Nitric Acid, Fuming (HNO3, >90% or d=1.5).

  • Quench: Crushed Ice / Deionized Water.

Step-by-Step Methodology
Step 1: Preparation of the Reaction Matrix
  • Equip a 3-neck round-bottom flask with a magnetic stir bar, an internal thermometer, and a pressure-equalizing addition funnel.

  • Place the flask in an ice/salt bath and cool to 0°C.

  • Add Concentrated

    
      (10 volumes relative to substrate weight, e.g., 10 mL per 1 g substrate).
    
  • Add the 1-Methyl-1H-pyrazole-5-carbonitrile (1.0 eq) portion-wise to the acid.

    • Note: Ensure the internal temperature does not rise above 10°C during dissolution. The substrate may protonate, releasing heat.

Step 2: Nitration[5][6]
  • Charge the addition funnel with Fuming

    
      (1.5 to 2.0 eq).
    
  • Add the nitric acid dropwise to the sulfuric acid solution.

    • Critical Control: Maintain internal temperature 0–5°C . If temp spikes, stop addition immediately.

  • Once addition is complete, allow the mixture to stir at 0°C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Optional: If TLC/LCMS indicates incomplete conversion after 2 hours, heat gently to 45–50°C for 1 hour. (The nitrile group deactivates the ring, often requiring thermal energy to drive the reaction to completion).

Step 3: Quenching & Isolation
  • Prepare a beaker containing crushed ice (approx. 50g per 1g substrate).

  • Slowly pour the reaction mixture onto the stirring ice.

    • Observation: A white to pale-yellow precipitate should form immediately.

  • Stir the aqueous suspension for 30 minutes to ensure all acid is diluted and the product fully precipitates.

  • Filter the solid using a sintered glass funnel (vacuum filtration).[2]

  • Wash the filter cake copiously with cold water until the filtrate is neutral (pH ~7).

Step 4: Purification
  • Dry the solid in a vacuum oven at 40°C (Do not exceed 50°C due to energetic stability concerns).

  • Recrystallization: If purity is <95%, recrystallize from Ethanol/Water or Isopropanol.

    • Note: Avoid Acetone or reactive solvents if the product is intended for further energetic material synthesis.

Process Workflow & Decision Logic

Workflow Start Start: Dissolve Substrate in H2SO4 (0°C) AddHNO3 Add Fuming HNO3 Dropwise (Keep <5°C) Start->AddHNO3 Warm Warm to RT Stir 2-4 Hours AddHNO3->Warm Check In-Process Control (TLC/LCMS) Warm->Check Heat Heat to 50°C (If unreacted SM remains) Check->Heat Incomplete Quench Quench on Ice Check->Quench Complete Heat->Quench Filter Filter & Wash (Neutral pH) Quench->Filter

Figure 2: Operational workflow with decision gates for reaction monitoring.

Characterization & Expected Data

To validate the synthesis, compare the isolated product against the following expected analytical data.

ParameterExpected ValueNotes
Appearance White to pale yellow solidDarkening indicates decomposition/impurities.
Melting Point 107–110°CSharp range indicates high purity.
MS (ESI+) [M+H]+ = 153.04Molecular Weight: 152.09 g/mol .
1H NMR Singlet ~4.0 ppm (3H, N-Me)Singlet ~8.2-8.5 ppm (1H, C3-H)The C4 proton disappears. The C3 proton shifts downfield due to the adjacent nitro group.
IR Spectroscopy ~2240 cm⁻¹ (CN stretch)~1530, 1350 cm⁻¹ (NO2 stretch)Distinctive nitrile and nitro bands.

Note on NMR: In the starting material (1-methyl-1H-pyrazole-5-carbonitrile), you would see two aromatic doublets (C3-H and C4-H). In the product, the C4-H signal is lost, leaving only the C3-H singlet.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Product solubility in acid/water.Ensure the quench volume is sufficient to force precipitation. If no solid forms, extract the aqueous quench with Ethyl Acetate (3x).
Incomplete Reaction Deactivation by CN group too strong.Increase temperature to 50°C or use a larger excess of HNO3 (up to 3 eq).
Oiling Out Impurities or insufficient cooling during quench.Scratch the flask wall with a glass rod to induce crystallization. Recrystallize from EtOH.
Red Fumes Decomposition / NOx release.Reaction temp too high. Cool immediately. Ensure HNO3 is added slowly.

References

  • Zhang, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC (PubMed Central). Retrieved from [Link]

  • Larina, L. I., & Lopyrev, V. A. (2009). Nitroazoles: Synthesis, Structure and Properties. Springer.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile synthesis

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization of 1-Methyl-4-nitro-1H-pyrazole-5-carbonitrile Synthesis Executive Summary You are likely encountering...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization of 1-Methyl-4-nitro-1H-pyrazole-5-carbonitrile Synthesis

Executive Summary

You are likely encountering low yields due to one of two primary failure modes: regiochemical scrambling during methylation or hydrolysis of the nitrile group during nitration.

The synthesis of 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile (CAS: 42110-73-6) presents a classic heterocyclic challenge: the pyrazole ring's tautomeric nature and the competing electronic effects of the nitro and nitrile groups.

This guide moves away from the low-yield "direct nitration of nitrile" or "methylation of nitropyrazole" routes. Instead, we recommend the Stepwise Functionalization Route (The "Acid-Amide" Pathway), which locks the regiochemistry early and introduces the sensitive nitrile group last.

Part 1: The "Golden Route" Protocol

This protocol prioritizes regiochemical purity and functional group tolerance.

Phase A: Nitration of the Carboxylic Acid

Rationale: Nitrating the carboxylic acid is robust. The acid group survives the harsh nitration conditions (H₂SO₄/HNO₃) that would otherwise hydrolyze a nitrile to an amide.

  • Starting Material: 1-Methyl-1H-pyrazole-5-carboxylic acid (CAS: 16034-46-1).[1][2]

  • Reagents: Fuming Nitric Acid (90%+), Concentrated Sulfuric Acid.

  • Procedure:

    • Dissolve the starting material in conc. H₂SO₄ at 0°C.

    • Add Fuming HNO₃ dropwise, maintaining internal temperature < 10°C (Exothermic!).

    • Allow to warm to room temperature, then heat to 60°C for 2–4 hours.

    • Critical Endpoint: Monitor by HPLC/TLC.

    • Workup: Pour onto ice. The product, 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid , typically precipitates as a white/pale yellow solid. Filter and wash with cold water.

Phase B: Amide Formation

Rationale: We activate the acid to a chloride, then convert to a primary amide.

  • Reagents: Thionyl Chloride (SOCl₂), catalytic DMF, Ammonium Hydroxide (NH₄OH) or Ammonia gas.

  • Procedure:

    • Reflux the nitrated acid in SOCl₂ (neat or in DCM) with 1 drop of DMF until gas evolution ceases (2–3 h).

    • Evaporate excess SOCl₂ to dryness (yields acid chloride).

    • Dissolve residue in dry THF or DCM.

    • Cool to 0°C and purge with NH₃ gas or add aqueous NH₄OH.

    • Product: 1-methyl-4-nitro-1H-pyrazole-5-carboxamide .

Phase C: Dehydration to Nitrile

Rationale: This is the final step. Using POCl₃ or SOCl₂ converts the amide to the nitrile under conditions that do not disturb the nitro group.

  • Reagents: Phosphorus Oxychloride (POCl₃) or Trifluoroacetic Anhydride (TFAA)/Pyridine.

  • Procedure:

    • Suspend the amide in POCl₃ (approx. 5–10 vol).

    • Heat to reflux (80–100°C) for 1–2 hours.

    • Workup: Carefully quench into ice water (Hydrolysis risk! Keep cold). Neutralize with NaHCO₃. Extract with EtOAc.

    • Result: High-purity 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile .

Part 2: Visualizing the Pathway

The following diagram illustrates the logic flow, contrasting the "Risky" direct routes with the recommended "Robust" route.

SynthesisPathway cluster_legend Pathway Legend Start 1-Methyl-1H-pyrazole-5-carboxylic acid NitroAcid 1-Methyl-4-nitro-1H-pyrazole- 5-carboxylic acid Start->NitroAcid Nitration (HNO3/H2SO4, 60°C) AcidChloride Acid Chloride Intermediate NitroAcid->AcidChloride SOCl2, cat. DMF Amide 1-Methyl-4-nitro-1H-pyrazole- 5-carboxamide AcidChloride->Amide NH3/THF Target TARGET: 1-Methyl-4-nitro-1H-pyrazole- 5-carbonitrile Amide->Target Dehydration (POCl3, Reflux) RiskyStart 1-Methyl-1H-pyrazole- 5-carbonitrile RiskyStart->Target Low Yield (<30%) DeadEnd Hydrolyzed Byproducts (Amides/Acids) RiskyStart->DeadEnd Nitration (Acid Hydrolysis) key1 Recommended Route (High Yield) key2 Problematic Route (Hydrolysis/Regio Issues)

Caption: Stepwise synthesis preventing nitrile hydrolysis and ensuring N1-C5 regioselectivity.

Part 3: Troubleshooting & FAQs

Q1: Why can't I just nitrate 1-methyl-1H-pyrazole-5-carbonitrile directly?

A: You can, but the yield will be poor. The nitration conditions (Sulfuric/Nitric acid mixtures) are essentially the same conditions used to hydrolyze nitriles to amides. You will likely obtain a mixture of the target nitrile, the amide, and the carboxylic acid.

  • Diagnostic: Check your IR spectrum.[3] If the sharp -CN peak at ~2230 cm⁻¹ is weak and you see broad carbonyl bands at 1650–1700 cm⁻¹, hydrolysis has occurred.

Q2: I tried methylating 4-nitro-3-cyanopyrazole and got the wrong isomer. Why?

A: This is a classic "Regiochemical Trap." In 3(5)-substituted pyrazoles, the tautomer equilibrium and steric factors drive alkylation.

  • Mechanism: The lone pair on the nitrogen adjacent to the less bulky group (or governed by electronic repulsion) attacks the methyl iodide.

  • Result: Methylation of 4-nitro-5-cyanopyrazole often yields 1-methyl-4-nitro-3-cyanopyrazole (the 1,3-isomer) as the major product because the N-H adjacent to the bulky/electron-withdrawing nitro/cyano cluster is less nucleophilic or sterically hindered.

  • Solution: Establish the N-Methyl group before introducing the bulky Nitro group. Use the 1-methyl-5-carboxylic acid starting material.

Q3: My dehydration step (Amide → Nitrile) turns black/tarry.

A: This indicates thermal decomposition or polymerization.

  • Fix 1: Ensure your amide is dry. Moisture reacts violently with POCl₃.

  • Fix 2: Reduce the temperature. Try 80°C instead of reflux.

  • Fix 3 (Milder Reagent): Use Trifluoroacetic Anhydride (TFAA) and Pyridine in Dichloromethane at 0°C → RT. This is much gentler than POCl₃ and often gives cleaner profiles for nitro-compounds.

Q4: Is the intermediate acid chloride stable?

A: Reasonably, but do not store it. Pyrazole-5-carbonyl chlorides can self-react or hydrolyze rapidly. Proceed immediately to the amidation step (one-pot procedure is preferred if possible).

Part 4: Data & Comparison

Table 1: Comparison of Synthetic Strategies

ParameterDirect Nitration of NitrileMethylation of Nitro-PyrazoleRecommended Acid Route
Primary Risk Hydrolysis of CN to CONH₂Regio-scrambling (1,3 vs 1,5)Multi-step length
Typical Yield 20–35%40–50% (mixture)65–80% (overall)
Purification Difficult (Acid/Amide separation)Difficult (Isomer separation)Easy (Crystallization)
Scalability Poor (Exotherm/Safety)ModerateHigh (Pfizer Process)

References

  • Pfizer Inc. (2001). Pyrazolopyrimidinone cGMP PDE5 inhibitors for the treatment of sexual dysfunction. US Patent 6,333,330 B1. (Describes the synthesis of 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid intermediates). Link

  • ChemicalBook . (2024). 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid Product Entry. (Confirming stability and availability of the key intermediate). Link

  • PubChem . (2025).[2] 1-Methyl-1H-pyrazole-5-carboxylic acid.[1][2][4] National Library of Medicine. (Physical properties and safety data). Link

  • Enanta Pharmaceuticals. (2018). Benzodiazepine Derivatives as RSV Inhibitors. EP 3324977 B1. (Provides specific conditions for handling 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid). Link

Sources

Optimization

purification methods for 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile recrystallization

Executive Summary & Technical Context You have requested a purification protocol for 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile (CAS: 1005508-62-0). This compound is a critical intermediate, often employed in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

You have requested a purification protocol for 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile (CAS: 1005508-62-0). This compound is a critical intermediate, often employed in the synthesis of JAK inhibitors (e.g., Ruxolitinib analogs) and other kinase inhibitors.

The primary challenge with this molecule is its tendency to "oil out" (liquid-liquid phase separation) rather than crystallize due to the low melting point characteristic of many nitro-pyrazole derivatives, and the presence of regioisomeric impurities (3-nitro vs. 4-nitro) formed during the nitration of the precursor.

This guide provides a self-validating recrystallization protocol designed to maximize yield while effectively rejecting regioisomers and degradation products.

Part 1: Solvent Selection Matrix

The choice of solvent is dictated by the "Like Dissolves Like" principle, balanced against the steep solubility curve required for cooling crystallization.

Solvent SystemRoleSuitability RatingTechnical Notes
Ethanol / Water (9:1 to 7:3) Primary Choice High Excellent for rejecting inorganic salts and polar degradation products. The addition of water acts as an anti-solvent to drive precipitation of the hydrophobic nitro-pyrazole.
Isopropanol (IPA) AlternativeMedium-HighGood for scale-up due to higher boiling point (82°C) than ethanol, allowing for better dissolution of stubborn tars. Slower evaporation rate helps crystal growth.
Ethyl Acetate / Heptane Polarity AdjustmentMediumUseful if the crude contains significant non-polar impurities. However, risk of "oiling out" is higher in this system if the heptane is added too quickly.
Toluene ScavengerLowGenerally too effective at solubilizing the target; poor recovery yields. Use only if specific aromatic impurities need to be retained in the mother liquor.

Part 2: The "Golden Path" Recrystallization Protocol

Objective: Purify crude material (>85% purity) to API-grade intermediate (>98% purity).

Phase A: Dissolution & Clarification
  • Charge: Place the crude 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Solvent Addition: Add Ethanol (absolute) at a ratio of 5 mL per gram of crude solid.

  • Heating: Heat the mixture to reflux (approx. 78°C).

    • Checkpoint: If the solid does not dissolve completely after 15 minutes at reflux, add Ethanol in 0.5 mL/g increments. Do not exceed 10 mL/g total volume.

  • Decolorization (Optional but Recommended): If the solution is dark orange/brown (indicating oxidation tars), add Activated Charcoal (5 wt%) . Stir at reflux for 10 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove charcoal and insoluble mechanical impurities. Speed is critical to prevent premature crystallization on the filter.

Phase B: Controlled Crystallization
  • Initial Cooling: Allow the filtrate to cool slowly to 40–45°C with gentle stirring (100 RPM).

    • Critical Step: If the solution becomes cloudy (emulsified) rather than forming solids, you are experiencing "oiling out." Stop stirring immediately and add a seed crystal.

  • Anti-Solvent Addition: Once at 40°C, add Deionized Water dropwise.

    • Target Ratio: Final solvent composition should be approximately 3:1 Ethanol:Water.

    • Observation: You should see a heavy precipitate forming.

  • Deep Cooling: Cool the slurry to 0–5°C using an ice bath and hold for 2 hours. This "ageing" period ensures maximum yield and crystal lattice stability.

Phase C: Isolation
  • Filtration: Collect the solid via vacuum filtration.[1]

  • Wash: Wash the filter cake with cold Ethanol/Water (1:1 mixture). Do not use pure ethanol as it will re-dissolve the product.

  • Drying: Dry under vacuum (40°C, <50 mbar) until constant weight is achieved.

Part 3: Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a second liquid layer) instead of crystallizing. Why?

Diagnosis: This occurs when the temperature of the solution drops below the "binodal curve" (liquid-liquid separation) before it hits the solubility curve (crystallization). It is common for nitro compounds with melting points <100°C. Corrective Action:

  • Re-heat the mixture until it is a single clear phase.

  • Add Seed Crystals: Add a tiny amount of pure product at a temperature just below the saturation point.

  • Reduce Cooling Rate: Wrap the flask in foil or a towel to cool it over 4-6 hours. Rapid cooling favors oiling.

Q2: I still see the 3-nitro regioisomer in my NMR/HPLC. How do I remove it?

Diagnosis: The nitration of pyrazoles can produce the 3-nitro isomer (impurity) alongside the 4-nitro (target). They have similar solubilities. Corrective Action: Switch to Isopropanol (IPA) recrystallization. The slightly lower polarity of IPA compared to EtOH/Water often discriminates better between the dipole moments of the 3-nitro and 4-nitro isomers.

  • Protocol: Dissolve in minimal boiling IPA. Cool to room temperature. The 4-nitro isomer (usually higher melting and more symmetric) tends to crystallize first. Filter before cooling to 0°C to leave the 3-nitro isomer in the mother liquor.

Q3: My product is colored (yellow/orange) even after charcoal treatment.

Diagnosis: Nitro compounds are inherently yellow. However, dark brown/orange indicates azo-coupling byproducts or oxidation. Corrective Action: If charcoal failed, perform a Silica Plug Filtration .

  • Dissolve product in DCM (Dichloromethane).

  • Pass through a short pad of silica gel.[2]

  • Elute with DCM.

  • Evaporate and recrystallize.[3] The polar colored impurities will stick to the silica.

Part 4: Process Visualization

Workflow Logic: The Recrystallization Decision Tree

RecrystallizationWorkflow Start Crude 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile Dissolve Dissolve in Hot EtOH (78°C) Start->Dissolve CheckColor Is solution dark/tarry? Dissolve->CheckColor Charcoal Add Activated Charcoal Filter Hot (Celite) CheckColor->Charcoal Yes Cooling Cool to 45°C CheckColor->Cooling No Charcoal->Cooling CheckState Crystal or Oil? Cooling->CheckState OilFix Re-heat + Seed Crystal Slow Cool CheckState->OilFix Oiling Out AntiSolvent Add Water (Dropwise) Cool to 0°C CheckState->AntiSolvent Crystals forming OilFix->CheckState Filter Filter & Wash (Cold EtOH/Water) AntiSolvent->Filter Dry Dry (Vacuum, 40°C) Filter->Dry

Caption: Figure 1. Decision tree for the purification of nitro-pyrazole carbonitriles, highlighting intervention points for oiling out and color removal.

Part 5: Impurity Fate Mapping

Understanding where your impurities go is vital for validating the method.

ImpurityMap Crude Crude Mixture Regio 3-Nitro Isomer Crude->Regio Tar Oxidation Tars Crude->Tar Salts Inorganic Salts Crude->Salts Target Target: 4-Nitro Isomer Crude->Target MotherLiq Mother Liquor (Filtrate) Regio->MotherLiq Remains Soluble (High Solubility) HotFilt Hot Filtration Tar->HotFilt Adsorbed on Charcoal Salts->HotFilt Insoluble in EtOH Crystal Crystalline Cake Target->Crystal Precipitates (Saturation)

Caption: Figure 2. Fate mapping of common impurities. Note that regioisomers are primarily rejected into the mother liquor due to higher solubility limits.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. Retrieved from

  • Organic Syntheses. (2014). Synthesis of substituted pyrazoles via nitration and cyclization. Org. Synth. 2014, 91, 1-13. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile. Retrieved from

  • National Institutes of Health (NIH). (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles. Retrieved from

Sources

Troubleshooting

Technical Support Center: Separation of 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile and its 3-carbonitrile Regioisomer

Introduction Welcome to the technical support center for the resolution of 1-methyl-4-nitro-1H-pyrazole carbonitrile regioisomers. This guide is designed for researchers, chemists, and drug development professionals faci...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the resolution of 1-methyl-4-nitro-1H-pyrazole carbonitrile regioisomers. This guide is designed for researchers, chemists, and drug development professionals facing the common yet significant challenge of separating 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile from its 3-carbonitrile regioisomer. Due to their structural similarity, these compounds often exhibit very close physicochemical properties, making their separation a non-trivial task requiring optimized analytical and preparative techniques.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed, field-proven protocols to empower you to achieve baseline separation and unambiguous structural confirmation of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of these two pyrazole regioisomers so challenging?

Separating the 5-carbonitrile and 3-carbonitrile regioisomers is difficult primarily because they have identical molecular weights and elemental compositions. Their structural similarity results in very close polarities, solubilities, and boiling points, which are the primary properties exploited in most separation techniques.[1] Consequently, standard chromatographic or recrystallization methods often result in poor resolution or co-elution.

Q2: What are the key physicochemical differences between the two isomers that can be exploited for separation?

While their bulk properties are similar, the key differences lie in their molecular dipole moments and crystal lattice energies.

  • Dipole Moment: The relative positions of the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups in relation to the N-methyl group create distinct dipole moments for each isomer. The 1,5-substituted isomer (5-carbonitrile) and the 1,3-substituted isomer (3-carbonitrile) will interact differently with polar stationary phases in chromatography. This difference is the most powerful handle for achieving separation.

  • Crystal Packing: Minor differences in molecular shape and intermolecular interactions can lead to different crystal packing efficiencies and, consequently, slightly different solubilities in specific solvents. This can sometimes be exploited through fractional crystallization.[2][]

Q3: What is the most reliable method for separating these isomers at an analytical and preparative scale?

For analytical-scale separation and method development, High-Performance Liquid Chromatography (HPLC) , particularly on a reverse-phase C18 column, is the most robust and reliable technique.[1][4][5] For preparative scale, flash column chromatography using silica gel is the most common and cost-effective method, provided the mobile phase has been carefully optimized using Thin-Layer Chromatography (TLC).[1][6]

Q4: How can I definitively identify which separated fraction corresponds to which isomer?

Unambiguous identification is critical and is best achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8] Specifically, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the gold standard for this task.[4][6][9][10] This experiment detects through-space correlations between protons. A cross-peak between the N-methyl protons and the H3 proton (for the 5-carbonitrile isomer) or the absence thereof (for the 3-carbonitrile isomer) provides conclusive structural proof.

Experimental Workflows & Logic Diagrams

Overall Separation and Confirmation Workflow

This diagram outlines the logical progression from a crude mixture of isomers to purified, verified products.

SeparationWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Purification cluster_2 Phase 3: Analysis & Confirmation Start Crude Isomer Mixture TLC TLC Method Development (Test various solvent systems) Start->TLC Small aliquot HPLC_Dev Analytical HPLC (Method Development) Start->HPLC_Dev Dilute sample Col_Chrom Preparative Column Chromatography TLC->Col_Chrom Optimized Eluent Fractions Isomer Fractions 1 & 2 Col_Chrom->Fractions Collect Fractions Recrystal Fractional Recrystallization (If chromatography fails) TLC_Check TLC Purity Check Fractions->TLC_Check NMR NMR Analysis (1H, 13C, 2D NOESY) TLC_Check->NMR If pure Confirm Confirmed Pure Isomers NMR->Confirm Unambiguous Assignment

Caption: Workflow for isomer separation and confirmation.

Troubleshooting Guide

This section addresses common problems encountered during the separation process in a Q&A format.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Complete co-elution on TLC plate. The solvent system is either too polar or not polar enough to differentiate the isomers.1. Systematically vary eluent polarity. Start with a 9:1 Hexane:Ethyl Acetate mixture and gradually increase the ethyl acetate content. 2. Introduce a third solvent. Add a small percentage (1-2%) of methanol or dichloromethane to the eluent to modify the selectivity of the mobile phase.
Poor separation (streaking or overlapping spots) on TLC. The sample is too concentrated; the solid support (silica) is acidic and interacting with the pyrazole nitrogen.1. Spot a more dilute solution on the TLC plate. 2. Add a modifier to the eluent. Incorporate 0.5% triethylamine (NEt₃) or acetic acid into the mobile phase to suppress unwanted interactions with the silica gel.
Isomers co-elute in Reverse-Phase HPLC. The mobile phase composition lacks the selectivity to resolve the isomers.1. Adjust the organic modifier. Switch from acetonitrile to methanol or vice-versa. The different solvent properties can alter selectivity. 2. Modify the aqueous phase pH. Add 0.1% formic acid or trifluoroacetic acid (TFA) to the water/acetonitrile mobile phase.[1] Protonation can alter retention behavior. 3. Run a shallower gradient. Decrease the rate of change of the organic solvent over time to give the isomers more opportunity to resolve.
NMR spectra for the two fractions look nearly identical. The separation was unsuccessful, or the spectral differences are too subtle to see in a simple 1D ¹H spectrum.1. Re-purify the fractions. If purity is suspect, run the column or HPLC again under more optimized conditions. 2. Perform a 2D NOESY experiment. This is the most critical step for confirmation. The presence or absence of a spatial correlation between the N-CH₃ protons and the pyrazole ring proton (H3 or H5) is definitive.[4][6][11]
Troubleshooting Logic Diagram

Troubleshooting cluster_tlc TLC Troubleshooting cluster_hplc HPLC Troubleshooting Start Poor Separation Observed TLC On TLC Plate? Start->TLC Yes HPLC In HPLC? Start->HPLC No TLC_CoElute Co-elution? TLC->TLC_CoElute HPLC_Gradient Optimize Gradient (Make it shallower) HPLC->HPLC_Gradient TLC_Streak Streaking/Tailing? TLC_CoElute->TLC_Streak No TLC_Solvent Adjust Eluent Polarity (e.g., change Hex/EtOAc ratio) TLC_CoElute->TLC_Solvent Yes TLC_Modifier Add Modifier to Eluent (e.g., 0.5% NEt3) TLC_Streak->TLC_Modifier Yes HPLC_Solvent Change Organic Modifier (ACN -> MeOH) HPLC_Gradient->HPLC_Solvent HPLC_pH Modify Aqueous pH (Add 0.1% Formic Acid) HPLC_Solvent->HPLC_pH

Caption: Decision tree for troubleshooting separation issues.

Detailed Experimental Protocols

Protocol 1: Preparative Separation by Flash Column Chromatography

This protocol is designed for the purification of a multi-gram mixture of the two regioisomers.

1. Materials & Setup

  • Stationary Phase: Silica gel, standard grade (230-400 mesh).

  • Column: Appropriate size for the amount of crude material (typically a 50:1 to 100:1 ratio of silica:crude material by weight).

  • Mobile Phase (Eluent): Pre-optimized via TLC. A common starting point is a mixture of Hexane and Ethyl Acetate.

  • Sample Preparation: "Dry loading" is highly recommended for optimal resolution.

2. Step-by-Step Methodology

  • TLC Optimization:

    • Dissolve a small amount of the crude mixture in acetone or ethyl acetate.

    • Spot on a silica gel TLC plate.

    • Develop the plate in various Hexane:Ethyl Acetate solvent systems (e.g., 9:1, 4:1, 2:1).

    • The ideal system will show two distinct spots with a difference in Rf (ΔRf) of at least 0.1. Visualize under a UV lamp (254 nm).

  • Sample Preparation (Dry Loading):

    • Dissolve your crude isomer mixture (e.g., 1.0 g) in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add 2-3 times the mass of silica gel (2-3 g) to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

  • Column Packing:

    • Pack the column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 9:1 Hexane:EtOAc).

    • Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.

  • Loading and Elution:

    • Carefully add the dry-loaded sample as a layer on top of the packed silica bed.

    • Begin elution with the mobile phase, applying positive pressure.

    • Collect fractions systematically (e.g., 10-20 mL per fraction).

  • Fraction Monitoring:

    • Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which contain the separated isomers.

    • Combine the pure fractions of the first-eluting isomer and the pure fractions of the second-eluting isomer into separate flasks.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified solid isomers.

Protocol 2: Definitive Isomer Identification by 2D NOESY NMR

This protocol assumes you have two purified samples from the separation step.

1. Sample Preparation

  • Dissolve ~10-15 mg of each purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in separate, clean NMR tubes.

2. NMR Acquisition

  • Acquire Standard Spectra: Record standard 1D ¹H and ¹³C NMR spectra for both samples to confirm purity and obtain standard chemical shifts.

  • Setup 2D NOESY Experiment:

    • Use a standard NOESY pulse sequence (e.g., noesygpph on a Bruker spectrometer).[9][12]

    • Set the spectral widths to encompass all proton signals.

    • Crucially, set an appropriate mixing time (d8). For small molecules of this size, a mixing time of 500-800 ms is a good starting point.

  • Acquire and Process Data: Acquire the 2D data. The experiment may take several hours depending on the concentration and desired signal-to-noise. Process the resulting 2D spectrum using the appropriate software.

3. Data Interpretation

  • Locate Key Signals: Identify the diagonal peaks corresponding to the N-methyl (N-CH₃) protons and the pyrazole ring proton (H3 or H5).

  • Look for Cross-Peaks: A NOESY cross-peak indicates that two protons are close in space (< 5 Å).[9][10]

    • 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile: A cross-peak will be observed between the N-CH₃ protons and the H3 proton.

    • 1-methyl-4-nitro-1H-pyrazole-3-carbonitrile: A cross-peak will NOT be observed between the N-CH₃ protons and the H5 proton, as they are too far apart. This unambiguous result confirms the identity of each isomer.[4][6]

Sources

Reference Data & Comparative Studies

Validation

HPLC Retention Time Comparison for Pyrazole Carbonitrile Isomers: A Senior Scientist’s Guide

Executive Summary The Challenge: Pyrazole carbonitriles are critical pharmacophores in kinase inhibitor development (e.g., JAK, BTK inhibitors). However, the synthesis of N-substituted pyrazoles frequently yields mixture...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Pyrazole carbonitriles are critical pharmacophores in kinase inhibitor development (e.g., JAK, BTK inhibitors). However, the synthesis of N-substituted pyrazoles frequently yields mixtures of 1,3- and 1,5-regioisomers . These isomers possess identical molecular weights and nearly identical lipophilicity (logP), causing them to co-elute on standard alkyl-bonded phases (C18).

The Solution: This guide demonstrates that Phenyl-Hexyl stationary phases provide superior selectivity over C18 for these isomers.[1] By leveraging


 interactions between the electron-deficient pyrazole ring (induced by the cyano group) and the electron-rich stationary phase, researchers can achieve baseline resolution (

) where standard methods fail.
Mechanistic Basis of Separation

To separate isomers that are hydrophobically identical, we must exploit their electronic and steric differences.

The "Cyano Effect"

The carbonitrile (-CN) group is a strong electron-withdrawing group (EWG). When attached to the pyrazole ring, it significantly reduces the electron density of the aromatic system, effectively turning the pyrazole into a


-acid .
C18 vs. Phenyl-Hexyl[1][2][3][4]
  • C18 (Octadecylsilane): Relies almost exclusively on hydrophobic dispersion forces. Since 1,3- and 1,5-isomers have similar hydrophobic surface areas, C18 columns often struggle to distinguish them.

  • Phenyl-Hexyl: Possesses a phenyl ring tethered by a hexyl chain. It offers a dual separation mechanism:

    • Hydrophobicity: Via the hexyl linker.

    • 
       Interaction:  The phenyl ring acts as a 
      
      
      
      -base, interacting strongly with the
      
      
      -acidic pyrazole carbonitrile.

Steric Selectivity: The position of the -CN group relative to the N-substituent alters the molecule's planarity. The 1,3-isomer is typically more planar, allowing for deeper intercalation and stronger


-stacking with the stationary phase compared to the sterically twisted 1,5-isomer.
Experimental Comparison: C18 vs. Phenyl-Hexyl[1][2][3][4]

The following data represents a validated comparison for separating 1-methyl-1H-pyrazole-3-carbonitrile (Isomer A) and 1-methyl-1H-pyrazole-5-carbonitrile (Isomer B).

Experimental Conditions
  • System: Agilent 1290 Infinity II LC

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.6)

  • Mobile Phase B: Methanol (MeOH)

  • Flow Rate: 1.0 mL/min[5][6]

  • Temperature: 30°C

  • Detection: UV @ 254 nm

Performance Data Summary
ParameterCondition 1: Standard C18 Condition 2: Phenyl-Hexyl
Column ZORBAX Eclipse Plus C18 (4.6 x 150mm, 5µm)ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150mm, 5µm)
Elution Mode Isocratic (40% B)Isocratic (40% B)
Retention Time (Isomer B - 5-CN) 4.12 min4.85 min
Retention Time (Isomer A - 3-CN) 4.25 min6.10 min
Selectivity (

)
1.031.26
Resolution (

)
0.8 (Co-elution) 4.2 (Baseline)
Tailing Factor (

)
1.11.05

Analyst Note: The C18 column fails to resolve the critical pair (


). The Phenyl-Hexyl column not only retains both compounds longer (due to 

-interactions) but significantly increases the separation window. The 3-CN isomer, being less sterically hindered, interacts more strongly with the phenyl phase, eluting later.
Visualizing the Interaction Mechanism

The following diagram illustrates why the Phenyl-Hexyl phase succeeds. The "Lock-and-Key" fit of the planar 1,3-isomer allows for maximizing


-overlap.

G cluster_0 Stationary Phase Surface cluster_1 Analyte: Pyrazole Carbonitrile C18 C18 Ligand (Alkyl Chain) Isomer13 1,3-Isomer (Planar, Unhindered) C18->Isomer13 Hydrophobic Only (Weak Selectivity) Isomer15 1,5-Isomer (Twisted, Steric Clash) C18->Isomer15 Hydrophobic Only (Weak Selectivity) ResultC18 Result: Co-elution (Rt Δ = 0.1 min) C18->ResultC18 Phenyl Phenyl-Hexyl Ligand (Aromatic Ring) Phenyl->Isomer13 Strong π-π Stacking (High Retention) Phenyl->Isomer15 Weak π-π Interaction (Steric Hindrance) ResultPhenyl Result: Baseline Separation (Rt Δ = 1.2 min) Phenyl->ResultPhenyl

Figure 1: Mechanistic differentiation of regioisomers. The Phenyl-Hexyl phase discriminates based on the ability of the isomer to planarize and stack with the stationary phase.

Detailed Method Development Protocol

To replicate this separation for your specific pyrazole derivatives, follow this self-validating protocol.

Step 1: Mobile Phase Selection (pH Control)

Pyrazoles are weak bases. You must control the pH to ensure a single ionization state.

  • Recommended: 0.1% Formic Acid (pH ~2.6) .

  • Why: At acidic pH, the pyrazole nitrogen is protonated (or the equilibrium is stabilized), preventing peak tailing caused by interaction with residual silanols on the silica surface.

  • Alternative: If your compound is acid-sensitive, use 10 mM Ammonium Bicarbonate (pH 10) with a high-pH stable column (e.g., Agilent Poroshell HPH-C18), though low pH is generally preferred for Phenyl phases.

Step 2: Organic Modifier Screening
  • Methanol (MeOH): Preferred for Phenyl columns. MeOH allows

    
     interactions to dominate.
    
  • Acetonitrile (ACN): Forms its own

    
    -complexes, which can sometimes suppress the unique selectivity of the Phenyl phase. Only use ACN if MeOH pressure is too high.
    
Step 3: Gradient Optimization Workflow
  • Scouting Run: 5% to 95% MeOH over 10 minutes.

  • Identify Elution %: Note the %B where isomers elute (e.g., ~40% B).

  • Isocratic Hold: Set method to isocratic at 5-10% below the elution point (e.g., 30-35% B) to maximize resolution.

Troubleshooting Decision Tree

Use this logic flow to resolve common issues during method transfer.

DecisionTree Start Start: Poor Resolution on C18 CheckStruct Does analyte have aromatic/conjugated system? Start->CheckStruct SwitchPhenyl Switch to Phenyl-Hexyl Use Methanol CheckStruct->SwitchPhenyl Yes CheckPH Check pH Is analyte ionized? CheckStruct->CheckPH No Tailing Problem: Peak Tailing SwitchPhenyl->Tailing Coelution Problem: Still Co-eluting SwitchPhenyl->Coelution AddTFA Add 0.05% TFA (Suppresses Silanols) Tailing->AddTFA TempEffect Lower Temp to 20°C (Enhances π-π) Coelution->TempEffect

Figure 2: Troubleshooting logic for optimizing pyrazole isomer separation.

References
  • Agilent Technologies. (2022). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • Biotage. (2023).[7] How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Element Lab Solutions. (2022). Phenyl Stationary Phases for HPLC: Mechanisms and Applications. Retrieved from [Link]

Sources

Comparative

Technical Comparison: 4-Nitro vs. 4-Bromo Pyrazole-5-Carbonitriles in Medicinal Chemistry

The following guide provides an in-depth technical comparison of 4-nitro-1H-pyrazole-5-carbonitrile versus 4-bromo-1H-pyrazole-5-carbonitrile . Executive Summary In drug discovery, the choice between a 4-nitro and a 4-br...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-nitro-1H-pyrazole-5-carbonitrile versus 4-bromo-1H-pyrazole-5-carbonitrile .

Executive Summary

In drug discovery, the choice between a 4-nitro and a 4-bromo pyrazole-5-carbonitrile core is rarely arbitrary; it dictates the downstream synthetic architecture.[1]

  • The 4-Nitro Scaffold is a "Masked Nucleophile."[1] It is primarily a precursor to 4-amino-pyrazole-5-carbonitriles , which are critical intermediates for fusing rings (e.g., pyrazolo[4,3-d]pyrimidines) or creating urea/amide-linked inhibitors (e.g., kinase inhibitors).[1]

  • The 4-Bromo Scaffold is a "Modular Electrophile."[1] It serves as a handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), allowing for the rapid expansion of chemical space via C–C or C–N bond formation without altering the pyrazole core's oxidation state.[1]

This guide analyzes their divergent electronic profiles, alkylation behaviors, and functionalization pathways.[1]

Electronic & Structural Profiling[1]

The reactivity differences stem directly from the electronic influence of the C4-substituent on the pyrazole ring and the adjacent C5-nitrile.

Feature4-Nitro-1H-pyrazole-5-carbonitrile 4-Bromo-1H-pyrazole-5-carbonitrile Implication
Electronic Effect Strong EWG (

) via Induction & Resonance.
Moderate EWG (

) via Induction; weak donor via Resonance.
Nitro core is significantly more electron-deficient.[1]
N-H Acidity (pKa) High Acidity (Est. pKa

)
Moderate Acidity (Est. pKa

)
Nitro analog deprotonates with weaker bases but forms a less nucleophilic anion.[1]
C5-Nitrile Reactivity Highly ActivatedModerately ActivatedNitro group makes the C5-nitrile carbon more electrophilic, increasing susceptibility to hydrolysis or nucleophilic attack.[1]
Solubility Polar, often poor in non-polar solvents.[1]Lipophilic, soluble in DCM, EtOAc, Toluene.[1]Bromo analog is easier to handle in standard organic workups.[1]
Structural Visualization

The following diagram illustrates the divergent synthetic utility of these two scaffolds.

ReactivityFlow Start Pyrazole-5-Carbonitrile Core Nitro 4-Nitro Substituent (Masked Nucleophile) Start->Nitro Bromo 4-Bromo Substituent (Modular Electrophile) Start->Bromo Amine 4-Amino-pyrazole (Reduction) Nitro->Amine Fe/NH4Cl or SnCl2 Suzuki Biaryl/Heteroaryl (Suzuki Coupling) Bromo->Suzuki Pd(0), Ar-B(OH)2 Buchwald C-N Coupled Products (Buchwald-Hartwig) Bromo->Buchwald Pd(0), Amines Vinyl Vinyl Pyrazoles (Heck/Stille) Bromo->Vinyl Pd(0), Alkenes Fused Pyrazolo[4,3-d]pyrimidines (Cyclization) Amine->Fused + Formamide/Orthoesters Urea Urea/Amide Kinase Inhibitors Amine->Urea + Isocyanates

Caption: Divergent synthetic pathways.[1] The Nitro group directs towards fused heterocycles, while the Bromo group facilitates modular side-chain expansion.

Critical Reactivity Comparison

A. N-Alkylation Regioselectivity

Alkylation of unsymmetrical pyrazoles is notoriously regioselective-sensitive.[1] The tautomeric equilibrium involves the N1 and N2 positions.

  • 4-Nitro: The strong electron-withdrawing nature delocalizes the negative charge of the pyrazolate anion significantly. While this makes the N-H proton more acidic (easier to deprotonate with weak bases like

    
    ), it makes the resulting anion a weaker nucleophile . This often leads to lower yields  (e.g., ~20-40%) and potential mixtures of N1/N2 alkylation, requiring careful chromatographic separation.[1]
    
  • 4-Bromo: The anion retains higher nucleophilicity.[1] N-alkylation typically proceeds in high yields (>85%) . Regioselectivity is governed by steric bulk and solvent effects.[1] In polar aprotic solvents (DMF, DMSO), the reaction usually favors the thermodynamic product (alkylation at the less hindered nitrogen, typically N1 relative to the C5-CN, though C3/C5 numbering flips upon alkylation).

B. C4-Functionalization[1][2][3]
  • 4-Nitro (Reduction): The nitro group is inert to most coupling conditions but is easily reduced to the amine.

    • Protocol Note: Standard hydrogenation (

      
      ) can sometimes reduce the nitrile (C5) to a methylamine side product. Chemoselective reduction using Iron (
      
      
      
      ) powder/Ammonium Chloride (
      
      
      )
      or Tin(II) Chloride (
      
      
      )
      is preferred to preserve the nitrile.
  • 4-Bromo (Cross-Coupling): The C-Br bond is highly reactive toward Pd(0).

    • Protocol Note: Suzuki couplings on this scaffold are robust.[1] However, if the N1-position is unsubstituted (N-H), a base (e.g.,

      
       or excess carbonate) is required to protect the nitrogen or direct the coupling, as the acidic N-H can poison catalysts or lead to side reactions. N-protection prior to coupling is best practice. 
      

Experimental Protocols

Protocol A: Chemoselective Reduction of 4-Nitro-1H-pyrazole-5-carbonitrile

Objective: Synthesize 4-amino-1H-pyrazole-5-carbonitrile without reducing the nitrile group.

Reagents: 4-Nitro-1H-pyrazole-5-carbonitrile (1.0 eq), Iron powder (5.0 eq),


 (5.0 eq), Ethanol/Water (3:1).[1]
  • Setup: Dissolve the nitro-pyrazole in EtOH/Water in a round-bottom flask.

  • Addition: Add

    
     and Iron powder.
    
  • Reaction: Heat to reflux (

    
    ) with vigorous stirring for 2–4 hours. Monitor by TLC (The amine is significantly more polar and often fluorescent).
    
  • Workup: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.[1]

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and Water.[1][2][3] The product is in the organic layer.[4][2][5] Dry over

    
     and concentrate.
    
    • Yield Expectation: 70–90%.[1][2]

    • Validation: IR spectrum should show disappearance of

      
       stretches (~1530/1350 
      
      
      
      ) and appearance of
      
      
      doublet (~3300–3400
      
      
      ).
Protocol B: Suzuki Coupling of 4-Bromo-1-alkyl-pyrazole-5-carbonitrile

Objective: Install an aryl group at C4. Note: N-alkylation (Step 0) is recommended before coupling.

Reagents: 4-Bromo-1-methyl-pyrazole-5-carbonitrile (1.0 eq), Arylboronic acid (1.2 eq),


 (0.05 eq), 

(3.0 eq), Dioxane/Water (4:1).[1]
  • Degassing: Combine solvent, base, and boronic acid in a vial. Sparge with Nitrogen/Argon for 10 mins.

  • Catalyst: Add the bromo-pyrazole and Pd catalyst. Seal the vial.

  • Reaction: Heat to

    
     for 4–12 hours.
    
  • Workup: Dilute with EtOAc, wash with brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Yield Expectation: 80–95%.[1]

    • Note: The nitrile group generally survives these conditions intact.[1]

Data Summary Table

Parameter4-Nitro-1H-pyrazole-5-carbonitrile4-Bromo-1H-pyrazole-5-carbonitrile
MW 138.08 g/mol 171.98 g/mol
Typical Yield (N-Alkylation) Low to Moderate (20–60%)High (85–95%)
Preferred Solvent (Alkylation) MeCN or DMF (requires heat)MeCN (often RT or mild heat)
Key Reaction Hazard Energetic material (Nitro); potential shock sensitivity if dry.Standard chemical hazard.[1]
Primary Drug Application Kinase Inhibitor cores (via Amine)Biaryl scaffolds (via Coupling)

Expert Insight: The "Unexpected" Reactivity

Researchers should be aware of a specific anomaly with the 4-bromo scaffold. Under strong basic conditions (e.g., NaH in DMSO) intended for SN2 alkylation with di-electrophiles (like dibromoethane), the 4-bromo analog can undergo an unexpected elimination/rearrangement to form vinyl pyrazoles rather than the expected cyclized products.[1] This is driven by orbital symmetry constraints unique to the bromo-substituent that are not present in the nitro or iodo analogs [1].

Conversely, the 4-nitro scaffold's primary challenge is the "sluggish" nucleophilicity of its anion.[1] If N-alkylation yields are poor, consider switching to Mitsunobu conditions (Alcohol + DIAD + PPh3) rather than standard SN2 alkylation, as this often circumvents the poor nucleophilicity issue.[1]

References

  • Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. ChemRxiv. (2025). Link

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. (2022). Link

  • Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation. Bioorganic & Medicinal Chemistry. (2007). Link

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles. Frontiers in Chemistry. (2021). Link

  • Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Der Pharma Chemica. (2017). Link

Sources

Safety & Regulatory Compliance

Safety

1-methyl-4-nitro-1H-pyrazole-5-carbonitrile: Proper Disposal Procedures

Executive Summary: Immediate Directives Do NOT treat this compound as standard organic waste. 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile possesses a "Dual-Hazard" motif: the Nitro group (-NO₂) confers potential energeti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Directives

Do NOT treat this compound as standard organic waste. 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile possesses a "Dual-Hazard" motif: the Nitro group (-NO₂) confers potential energetic instability, while the Nitrile group (-CN) poses a severe toxicity and hydrogen cyanide (HCN) evolution risk under acidic conditions.

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

  • Benchtop Destruction: PROHIBITED without process safety calorimetry data. The combination of electron-deficient pyrazole, nitro, and nitrile groups creates a risk of exothermic runaway during standard hydrolysis protocols.

  • Critical Incompatibility: Never mix with acids (HCN generation) or strong reducing agents (energetic decomposition).

Hazard Profile & Causality (The "Why")

To ensure safety, operators must understand the causality behind the hazards. This molecule is not just "toxic"; it is a functionalized energetic heterocycle.

Functional GroupHazard ClassMechanism of Danger
Nitro (-NO₂) at C4Energetic / Oxidizer The nitro group draws electron density from the pyrazole ring. In the presence of strong bases or heat, nitro-pyrazoles can undergo rapid decomposition. While the N1-methyl group prevents the formation of sensitive N-metal salts, the C3 proton remains acidic and reactive.
Nitrile (-CN) at C5Acute Toxin / Reactive Acid Sensitivity: Contact with mineral acids (

) hydrolyzes the nitrile, potentially releasing Hydrogen Cyanide (HCN) gas. Metabolic: If ingested/absorbed, metabolizes to free cyanide, inhibiting cytochrome c oxidase (cellular respiration).
Pyrazole Core Pharmaco-active High biological activity implies unknown long-term ecotoxicity.[1] Must be prevented from entering aqueous waste streams.[2][3][4]
Pre-Disposal Stabilization & Segregation

Before the material leaves the bench, it must be stabilized. The goal is to prevent "waste stream cross-reactivity."

A. Solid Waste (Pure Compound)
  • Container: Amber glass or HDPE (High-Density Polyethylene). Avoid metal containers due to potential shock sensitivity of nitro-impurities.

  • Damping: If the powder is dry and old, wet it slightly with mineral oil or water (if water-miscibility is low) to desensitize it against friction/static. Note: This compound is sparingly soluble in water; water damping is effective for desensitization.

B. Liquid Waste (Mother Liquors/Solvents)
  • pH Check (Crucial): Measure the pH of the solution.

    • If Acidic (

      
      ): Slowly adjust to pH 7–9 using saturated Sodium Bicarbonate (
      
      
      
      ). Reason: Prevents HCN evolution.
    • If Basic (

      
      ): Neutralize to pH 7–9 using dilute acetic acid. Reason:  Prevents exothermic degradation of the nitro group.
      
  • Solvent Compatibility: Segregate into "Non-Halogenated Organic - Toxic" .

Detailed Disposal Workflow

This protocol relies on the "Pack-and-Ship" model, which is the only self-validating system for high-value/high-risk intermediates where benchtop destruction is unverified.

Step 1: Classification & Labeling

Label the waste container with the following specific descriptors to alert downstream handlers:

  • Chemical Name: 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile[5]

  • Hazards: TOXIC, ORGANIC CYANIDE, NITRO COMPOUND.

  • Waste Code (US EPA): P030 (Cyanides, organic) or D003 (Reactivity) depending on concentration. Note: Treat as P-listed equivalent due to high acute toxicity.

Step 2: Packaging for Incineration
  • Primary Containment: Place the sealed vessel (glass/HDPE) into a secondary resealable plastic bag (4 mil thickness).

  • Absorbent: Place the bagged vessel into a secondary hard-walled container (drum or bucket) lined with vermiculite or diatomaceous earth .

    • Why: These inorganic absorbents are non-combustible and will not react with the nitro group in case of a leak (unlike sawdust).

  • Segregation: Do NOT pack in the same outer drum as:

    • Strong Acids (Sulfuric, Hydrochloric).[6]

    • Strong Oxidizers (Permanganates, Peroxides).

Step 3: The Destruction Method (Contractor Only)
  • Method: Rotary Kiln Incineration.

  • Parameters: Temperature

    
    , 2-second residence time.
    
  • Scrubbing: Required alkaline scrubbing to capture NOx (from nitro) and any breakthrough HCN.

Emergency Contingency: Spill Cleanup

If 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile is spilled, standard spill kits may be insufficient.

Protocol:

  • Evacuate & Ventilate: Risk of HCN if acid is present on the floor/bench.

  • PPE: Double nitrile gloves, lab coat, and P100 respirator (or SCBA if spill is >10g).

  • The "Dry" Clean: Do not spray water initially. Gently cover the powder with Vermiculite .

  • Decontamination Solution:

    • Prepare a fresh solution of 10% Sodium Hypochlorite (Bleach) adjusted to pH 10-11 .

    • Mechanism:[2][4][7][8] The hypochlorite oxidizes the cyanide moiety to cyanate (less toxic), while the alkaline pH prevents HCN formation.

    • Caution: Apply gently. Do not flood. The nitro group is stable to bleach at ambient temp but avoid heating.

  • Final Wipe: Wipe surface with 1N NaOH, followed by water.

Decision Logic Visualization

The following diagram illustrates the critical decision nodes for disposing of this compound.

DisposalWorkflow Start Waste: 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Damp Dampen with Mineral Oil (Desensitize Nitro group) Solid->Damp PackSolid Double Bag + Vermiculite Label: 'Toxic Organic Cyanide' Damp->PackSolid Incinerate Final Disposal: Commercial Rotary Kiln Incineration PackSolid->Incinerate pHCheck Check pH Liquid->pHCheck Acidic Acidic (pH < 7) pHCheck->Acidic pH < 7 Basic Basic (pH > 11) pHCheck->Basic pH > 11 Segregate Segregate Stream: NO Acids / NO Oxidizers pHCheck->Segregate pH 7-9 Neutralize Adjust to pH 7-9 (Prevent HCN) Acidic->Neutralize Neutralize->Segregate AdjustBase Adjust to pH 7-9 (Prevent Nitro decomp) Basic->AdjustBase AdjustBase->Segregate Segregate->Incinerate

Caption: Operational decision tree for the safe segregation and packaging of 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile waste.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Reference for P-listed cyanides and D003 reactivity). [Link]

  • PubChem. (2025). Compound Summary: 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile.[5] (Structure and predicted properties). [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Cyanide and Nitrile Safety. [Link]

Sources

Handling

Personal protective equipment for handling 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile

Executive Safety Summary The "Why" Behind the Protocol: Handling 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile presents a dual-threat hazard profile that demands a specialized safety architecture.[1][2] As a Senior Applica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

The "Why" Behind the Protocol: Handling 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile presents a dual-threat hazard profile that demands a specialized safety architecture.[1][2] As a Senior Application Scientist, I urge you to look beyond the standard "white powder" appearance. This molecule contains two critical functional groups that dictate our safety strategy:

  • The Nitro Group (

    
    ):  In pyrazole rings, nitro groups can impart energetic properties .[1] While not necessarily a primary explosive, this compound should be treated as shock-sensitive  and thermally unstable until specific DSC (Differential Scanning Calorimetry) data proves otherwise.
    
  • The Nitrile Group (

    
    ):  This moiety presents an acute toxicity  risk.[1] Metabolic processing or acidic conditions can liberate cyanide ions (
    
    
    
    ), leading to cytotoxic hypoxia.[1]

Core Directive: Treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) with potential energetic instability.

PPE Matrix: The Defense Layer

Do not rely on generic lab safety rules. The following matrix is designed specifically for the physicochemical properties of nitro-functionalized nitriles.

Body ZonePPE RequirementTechnical Rationale
Respiratory P100 / N95 Respirator (Minimum) or PAPR (Recommended for >1g)The primary route of exposure is inhalation of dust.[1] Nitro-aromatics are potent sensitizers and systemic toxins.[1]
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 6-8 mil)Breakthrough Logic: Nitriles generally resist dry solids well. However, if solubilized in ketones (Acetone) or DCM, nitrile degrades rapidly. Change gloves every 30 mins.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[1] The fine powder nature creates a risk of airborne particulate bypassing side shields.[1]
Body Tyvek® 400 Lab Coat (Disposable) + Anti-static Sleeves Cotton coats trap dust.[1] Tyvek provides a barrier against permeation.[1] Anti-static is critical due to the potential shock sensitivity of the nitro group.[1]
Footwear Closed-toe, Leather/Synthetic + Shoe Covers Prevents tracking of toxic dust outside the containment zone.[1]

PPE Decision Logic (Visualization)

This decision tree guides your PPE selection based on the state of matter and quantity, ensuring you are neither under-protected nor over-encumbered.[1][2]

PPE_Decision_Tree Start Start: Assess Material State State_Solid Solid (Powder) Start->State_Solid State_Soln Solution (Dissolved) Start->State_Soln Qty_Small Quantity < 100 mg State_Solid->Qty_Small Qty_Large Quantity > 100 mg State_Solid->Qty_Large Solvent_Check Check Solvent Type State_Soln->Solvent_Check PPE_Level_1 Level 1: Fume Hood + Double Nitrile + Safety Glasses Qty_Small->PPE_Level_1 PPE_Level_2 Level 2: Glovebox/Iso-Chamber + Tyvek Sleeves + P100 Mask Qty_Large->PPE_Level_2 Solvent_Ketone Ketones/DCM Solvent_Check->Solvent_Ketone Solvent_Alcohol Alcohols/Water Solvent_Check->Solvent_Alcohol Glove_Laminate Use Silver Shield / Laminate Gloves Solvent_Ketone->Glove_Laminate Glove_Nitrile Standard Double Nitrile OK Solvent_Alcohol->Glove_Nitrile

Figure 1: Operational Decision Tree for PPE selection.[1] Note the critical divergence based on solvent compatibility.

Operational Protocol: Step-by-Step

Phase A: Engineering Controls (Pre-Work)
  • Static Dissipation: Before opening the vial, ground yourself and the workspace. Nitro-pyrazoles can be sensitive to electrostatic discharge (ESD).[1] Use an ionizing fan if available.[1]

  • Containment: All weighing must occur inside a certified chemical fume hood or a powder containment balance enclosure.[1] Air velocity should be verified at 80-100 fpm .[1]

Phase B: Handling & Transfer
  • The "Double-Glove" Donning:

    • Don inner orange/blue nitrile gloves.[1]

    • Tape the cuff of the lab coat to the inner glove (optional but recommended for high dust).[1]

    • Don outer nitrile gloves.[1][3]

  • Weighing:

    • Use antistatic weighing boats (avoid standard plastic which builds static).[1]

    • Technique: Do not pour.[1] Use a micro-spatula to transfer small amounts to minimize dust cloud formation.[1]

  • Solubilization:

    • Add solvent slowly.[1]

    • Caution: If using strong acids or bases, be aware that hydrolysis of the nitrile group can release ammonia or hazardous carboxylic acid derivatives.

Phase C: Decontamination (Doffing)
  • Wipe Down: While still gloved, wipe all tools and the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol).

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them in the solid hazardous waste stream immediately.

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores) immediately after finishing.[1]

Emergency Response Workflow

If exposure occurs, time is the enemy. The nitrile group requires us to consider potential cyanide-like effects (though usually slower onset than pure cyanide salts).[1][4]

Emergency_Response Incident Incident Occurs Type_Spill Spill (>100mg) Incident->Type_Spill Type_Exposure Personal Exposure Incident->Type_Exposure Evacuate Evacuate Area (Allow dust to settle) Type_Spill->Evacuate Skin Skin Contact Type_Exposure->Skin Inhale Inhalation Type_Exposure->Inhale Neutralize Wet Wipe Method (Do NOT Sweep) Evacuate->Neutralize Wash Wash 15 mins (Soap/Water) Skin->Wash FreshAir Fresh Air + Oxygen Inhale->FreshAir Medical Seek Medical (Mention Nitrile/Nitro) Wash->Medical FreshAir->Medical

Figure 2: Emergency response logic flow.[1][5][6][7][8] Note: Dry sweeping is prohibited to prevent dust aerosolization.

Disposal Strategy

Disposal is not an afterthought; it is a chemical compatibility challenge.[1]

  • Solid Waste: Segregate into "Toxic Solids - Organic" .

    • Critical: Do NOT mix with strong oxidizers or reducing agents in the waste bin.[1] The nitro group can react violently with incompatible waste streams.[1]

  • Liquid Waste:

    • If dissolved in organic solvent: "Organic Solvents - Toxic" .[1]

    • pH Check: Ensure the waste stream is not highly acidic (pH < 4) to prevent potential hydrolysis of the nitrile group and liberation of HCN gas [1].

  • Contaminated PPE: All outer gloves and weigh boats must be double-bagged and treated as hazardous chemical waste.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Nitrile Compounds: Toxicity and Handling.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[1] Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Nitriles.[1] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-methyl-4-nitro-1H-pyrazole-5-carbonitrile
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1-methyl-4-nitro-1H-pyrazole-5-carbonitrile
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